molecular formula C14H13BrO8 B14217554 Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate CAS No. 828922-45-8

Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate

Cat. No.: B14217554
CAS No.: 828922-45-8
M. Wt: 389.15 g/mol
InChI Key: GTAXCSFXJUEBPN-UHFFFAOYSA-N
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Description

Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate is an organic compound with the molecular formula C₁₄H₁₃BrO₈ and a molecular weight of 389.152 g/mol It is a derivative of benzene, where four carboxylate groups and one bromine atom are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate can be synthesized through the bromination of tetramethyl benzene-1,2,4,5-tetracarboxylate. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The carboxylate groups can be reduced to alcohols or aldehydes using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylate groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of a single bromine atom allows for selective functionalization, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

828922-45-8

Molecular Formula

C14H13BrO8

Molecular Weight

389.15 g/mol

IUPAC Name

tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate

InChI

InChI=1S/C14H13BrO8/c1-20-11(16)6-5-7(12(17)21-2)9(14(19)23-4)10(15)8(6)13(18)22-3/h5H,1-4H3

InChI Key

GTAXCSFXJUEBPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1C(=O)OC)Br)C(=O)OC)C(=O)OC

Origin of Product

United States

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